

MitoTracker Green FM stability and storage conditions

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Compound of Interest

Compound Name: *mitoTracker Green FM*

Cat. No.: *B609064*

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MitoTracker Green FM: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of **MitoTracker Green FM**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **MitoTracker Green FM**?

A1: **MitoTracker Green FM** is a cell-permeant fluorescent dye that selectively accumulates in the mitochondria of live cells. It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, likely through reacting with free cysteine residues.[\[1\]](#) [\[2\]](#)[\[3\]](#) This covalent binding ensures the dye is well-retained in the mitochondria. Its accumulation in mitochondria is independent of mitochondrial membrane potential.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Q2: What are the excitation and emission wavelengths for **MitoTracker Green FM**?

A2: The approximate excitation maximum is 490 nm, and the emission maximum is 516 nm.[\[3\]](#) [\[5\]](#) Some sources may also report an emission wavelength of 523 nm.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Q3: Can I use **MitoTracker Green FM** in fixed cells?

A3: No, **MitoTracker Green FM** is not recommended for use in fixed cells. Fixation with aldehydes or alcohols will inhibit staining, and the dye is not well-retained after fixation.[\[3\]](#)[\[5\]](#)[\[6\]](#)

[7] It is designed for live-cell imaging only.[3][5]

Q4: Is **MitoTracker Green FM** toxic to cells?

A4: While it is a vital stain, prolonged incubation with MitoTracker dyes can be toxic to cells. It is recommended to image cells soon after staining.[6][8]

Stability and Storage Conditions

Proper storage is crucial for maintaining the performance of **MitoTracker Green FM**. Below is a summary of the recommended storage conditions and stability for different forms of the product.

Form	Storage Temperature	Stability	Protection from Light	Avoid Freeze-Thaw
Lyophilized Solid	-20°C (dessicated)	12 months[3][5][9]	Yes[1][3][5][9]	N/A
Reconstituted in DMSO (Stock Solution)	-20°C	2 weeks[3][5][9] to 1 month[1]	Yes[1][3][5][9]	Yes[1][2][3][5][9]
Reconstituted in DMSO (Stock Solution)	-80°C	Up to 6 months[1]	Yes[1][2]	Yes[1][2][4]

Troubleshooting Guide

Q1: I am observing diffuse cytoplasmic fluorescence instead of distinct mitochondrial staining. What could be the cause?

A1: This is a common issue that typically arises from using too high a concentration of the MitoTracker dye.[6][8] Unlike many other dyes used in the micromolar range, **MitoTracker Green FM** should be used at a much lower concentration, typically between 20-200 nM.[1][4] High concentrations can lead to background fluorescence and non-specific staining.[6] Another potential cause is excessively long incubation times, which can lead to mitochondrial damage and altered morphology.[8]

Q2: My fluorescent signal is weak. How can I improve it?

A2: Several factors can contribute to a weak signal. Ensure that your stock solution has been stored correctly and has not exceeded its recommended stability period. It is also important to optimize the staining concentration and incubation time for your specific cell type and experimental conditions. Typical concentrations range from 100-400 nM with incubation times of 15-30 minutes at 37°C.[\[3\]](#)[\[5\]](#) For imaging, consider using phenol red-free media to reduce background fluorescence.[\[3\]](#)[\[5\]](#)

Q3: The fluorescence signal from my stained cells fades quickly during imaging. What can I do?

A3: Photobleaching can be an issue with **MitoTracker Green FM**.[\[8\]](#) To minimize photobleaching, reduce the exposure time and excitation light intensity during imaging. If photobleaching remains a significant problem, you might consider using an alternative, more photostable mitochondrial stain.

Q4: Can I store my cells for a long period after staining?

A4: The signal from **MitoTracker Green FM** can be stable for at least 3 hours if the cells are kept on ice after staining.[\[10\]](#) When warmed to room temperature for analysis, the signal can remain stable for at least 30 minutes.[\[10\]](#) For longer-term storage of stained and fixed cells, some sources suggest that the signal can be retained for weeks at 4°C or months at -20°C if properly fixed with formaldehyde and stored in a cryoprotectant.[\[11\]](#) However, it is crucial to note that **MitoTracker Green FM** is generally not recommended for use with fixation.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Preparation of Stock and Working Solutions

a. 1 mM Stock Solution Preparation: To create a 1 mM stock solution, reconstitute the lyophilized solid (50 µg) in 74.4 µL of high-quality, anhydrous DMSO.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

b. Working Solution Preparation: Dilute the 1 mM stock solution in a serum-free cell culture medium or PBS to achieve the desired final working concentration. A typical working concentration range is 20-200 nM.[\[1\]](#)[\[4\]](#) The optimal concentration should be determined empirically for your specific cell type and application.

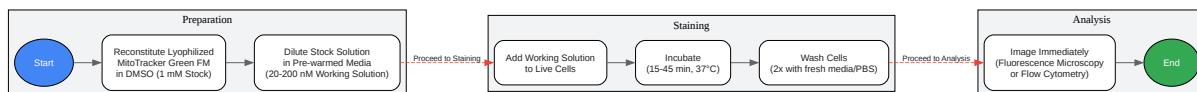
Staining Protocol for Adherent Cells

- Culture adherent cells on sterile coverslips or in an appropriate imaging dish.
- Remove the culture medium.
- Add the pre-warmed (37°C) **MitoTracker Green FM** working solution to the cells.
- Incubate for 15-30 minutes at 37°C.[3][5]
- Wash the cells twice with a fresh, pre-warmed medium.[1][2]
- Image the live cells immediately using a fluorescence microscope with the appropriate filter sets (Excitation/Emission: ~490/516 nm).[3][5]

Staining Protocol for Suspension Cells

- Centrifuge the cell suspension at 1000 x g for 3-5 minutes to pellet the cells.[1][2]
- Discard the supernatant and wash the cells twice with PBS.[1][2]
- Resuspend the cells in the pre-warmed (37°C) **MitoTracker Green FM** working solution at a density of approximately 1 x 10⁶ cells/mL.[1][2]
- Incubate for 15-45 minutes at 37°C.[1][2]
- Centrifuge at 400 x g for 3-4 minutes and discard the supernatant.[1][2]
- Wash the cells twice with PBS.[1][2]
- Resuspend the cells in a serum-free cell culture medium or PBS for analysis by flow cytometry or fluorescence microscopy.[1][2]

Visualized Experimental Workflow



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Caption: Experimental workflow for staining live cells with **MitoTracker Green FM**.

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